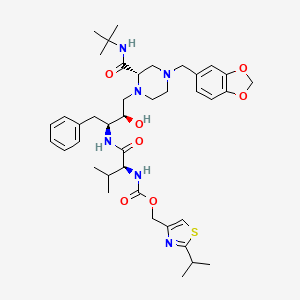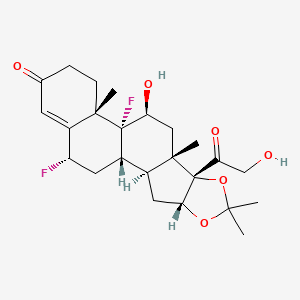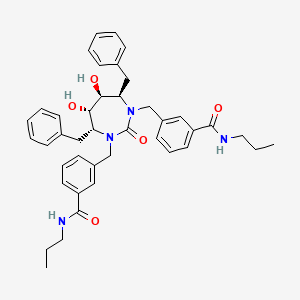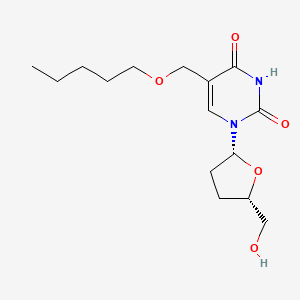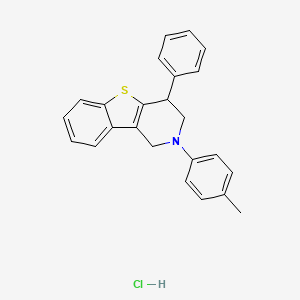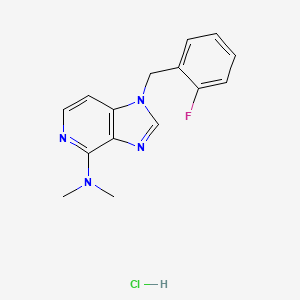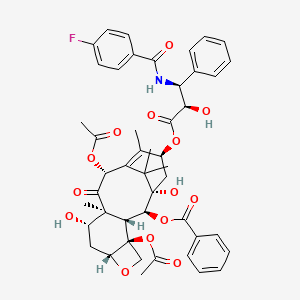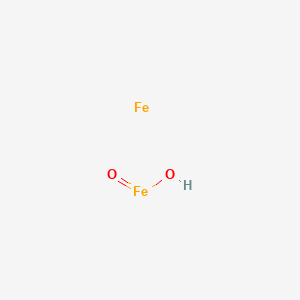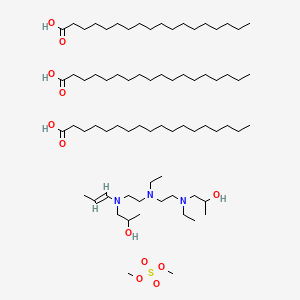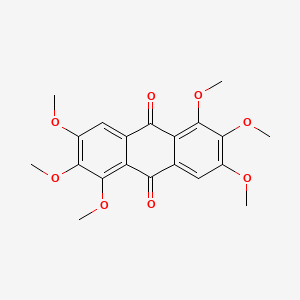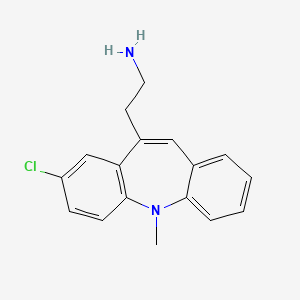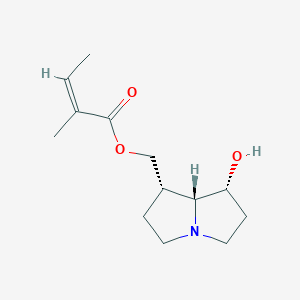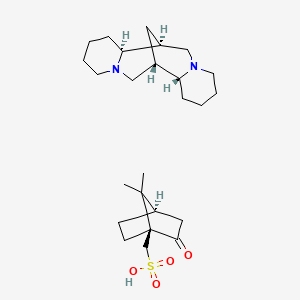
Sparteine camphorsulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sparteine camphorsulfonate is a chemical compound derived from sparteine, a naturally occurring lupin alkaloid, and camphorsulfonic acid. Sparteine is known for its use as a chiral ligand in asymmetric synthesis, while camphorsulfonic acid is a sulfonic acid derivative of camphor. The combination of these two compounds results in this compound, which has unique properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sparteine camphorsulfonate typically involves the reaction of sparteine with camphorsulfonic acid. The process begins with the extraction of sparteine from natural sources such as Cytisus scoparius or Lupinus mutabilis. Sparteine is then reacted with camphorsulfonic acid under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of sparteine from plant sources, followed by its reaction with camphorsulfonic acid in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using industrial-scale crystallization or chromatography techniques .
化学反応の分析
Types of Reactions
Sparteine camphorsulfonate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound include N-oxides, secondary amines, and substituted derivatives. These products have various applications in organic synthesis and medicinal chemistry .
科学的研究の応用
Sparteine camphorsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds. .
Biology: this compound is used in biological studies to investigate the effects of chiral compounds on biological systems. .
Industry: This compound is used in the production of fine chemicals and as a catalyst in various industrial processes
作用機序
The mechanism of action of sparteine camphorsulfonate involves its interaction with molecular targets such as sodium channels and muscarinic receptors. As a sodium channel blocker, this compound inhibits the influx of sodium ions, thereby reducing neuronal excitability and preventing arrhythmias. Additionally, it may activate M2 and M4 subtypes of muscarinic receptors, contributing to its anticonvulsant effects .
類似化合物との比較
Similar Compounds
Sparteine: A naturally occurring lupin alkaloid with similar chiral properties and applications in asymmetric synthesis.
Lupanine: Another lupin alkaloid with similar chemical structure and biological activities.
Matrine: A quinolizidine alkaloid with similar stereochemistry and applications in medicinal chemistry.
Uniqueness
Sparteine camphorsulfonate is unique due to its combination of sparteine and camphorsulfonic acid, which imparts distinct chiral properties and enhances its solubility and reactivity. This makes it a valuable compound in asymmetric synthesis and other scientific research applications .
特性
CAS番号 |
54243-49-1 |
|---|---|
分子式 |
C25H42N2O4S |
分子量 |
466.7 g/mol |
IUPAC名 |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;7-,10-/m01/s1 |
InChIキー |
BIHFTRXRGOBWJK-CCBRSWPDSA-N |
異性体SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
正規SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
関連するCAS |
94406-05-0 54243-49-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


